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Compound of Interest

Compound Name: 8-(Ethylsulfonyl)quinoline
CAS No.: 103646-26-0
Cat. No.: B563954

Get Quote

Executive Summary & Chemical Profile

8-(Ethylsulfonyl)quinoline is a quinoline derivative characterized by a strong electron-
withdrawing ethylsulfonyl group at the C8 position.[1] Unlike its 8-hydroxy or 8-amino
counterparts, this molecule exhibits distinct electronic properties due to the sulfone moiety,
which deactivates the ring towards electrophilic attack but enhances acidity at the

-protons of the ethyl group.

Chemical Identity
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Property Detail

IUPAC Name 8-(Ethylsulfonyl)quinoline

Molecular Formula

Molecular Weight 221.28 g/mol

Structure Quinoline core substituted at C8 with

Physical State Off-white to pale yellow crystalline solid

Soluble in DMSO,
Solubility
, Acetone; sparingly soluble in water

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation stability.

lonization & Fragmentation Pattern

The mass spectrum of sulfonyl quinolines is dominated by the stability of the heteroaromatic
core and the lability of the sulfonyl-alkyl bond.

« lonization Method: Electrospray lonization (ESI) in Positive Mode (

) or Electron Impact (El, 70 eV).[1]

e Molecular lon (

): Distinct peak at m/z 221.[1]
Key Fragments (EI):
e m/z 221 (

): Parent molecular ion.[1]

e m/z 192 (
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): Loss of the ethyl radical is a primary pathway, leaving the quinoline-8-sulfonyl cation.[1]

e miz 157 (

): Extrusion of sulfur dioxide is a hallmark of sulfone mass spectrometry, often involving a
rearrangement to form an ethyl-quinoline species or radical.[1]

e m/z 128/129 (

): The stable quinoline radical cation forms after the complete loss of the sulfonyl side chain.

[1]

MS Fragmentation Pathway (Visualization)[1]

Molecular lon
[M]+ m/z 221

Loss of SO2
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Click to download full resolution via product page

Caption: Predicted fragmentation pathway for 8-(ethylsulfonyl)quinoline under Electron
Impact (EIl) ionization.

Infrared Spectroscopy (IR)
Objective: Verify the oxidation state of sulfur (Sulfone vs. Sulfide/Sulfoxide).

The IR spectrum provides the most rapid confirmation of the sulfone functionality. The
conversion of a sulfide precursor to a sulfone is monitored by the appearance of two strong
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bands corresponding to the

stretching vibrations.

Wavenumber (

Functional Group Intensity Assignment
)
Sulfone (Asymmetric) 1300 — 1320 Strong — Diagnostic for
sulfones.[1]
Sulfone (Symmetric) 1140 — 1160 Strong — Confirms oxidation
state +6.[1]
) Quinoline ring
C=N Stretch 1590 - 1600 Medium )
breathing mode.[1]
) ) Skeletal ring
C=C Aromatic 1490 — 1510 Medium o
vibrations.[1]
C-H (Aromatic) 3010 — 3060 Weak C-H stretching.[1]
Ethyl group
C-H (Aliphatic) 2920 — 2980 Weak

C-H stretching.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and purity assessment.

H NMR Spectroscopy (400 MHz, )

The proton NMR spectrum is characterized by the distinct ethyl pattern and the deshielded
quinoline protons. The sulfonyl group at position 8 exerts a strong deshielding anisotropic effect
and electron-withdrawing inductive effect (-1) on the adjacent ring protons (H7) and the ethyl
methylene group.[1]

Experimental Protocol: Dissolve ~10 mg of sample in 0.6 mL
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. Ensure the solvent is acid-free to prevent protonation of the quinoline nitrogen, which would
shift ring protons downfield.

Data Table:
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Shift ( o ) ) Mechanistic
Multiplicity Integration Assignment

. ppm) Insight

Deshielded by
9.05-9.15 dd 1H H2 adjacent

Nitrogen atom.[1]

Critical
Diagnostic:
Strongly
deshielded by

the ortho-sulfonyl

group.[1]

8.50 - 8.60 dd 1H H7

Typical quinoline
H4 position.[1]

8.20-8.30 dd 1H H4

Deshielded by
8.05-8.15 d 1H H5 para-sulfonyl
effect.[1]

Meta to sulfonyl;
standard

7.60-7.70 t/m 1H H6 )
aromatic range.

[1]

Most shielded

aromatic proton
7.50-7.55 dd 1H H3 _

(typical for

quinolines).[1]

Key Signal:
Significant
-SO downfield shift
q( vs. sulfide (~3.0
3.50-3.70 2H -CH ppm) due to
strong EWG

nature of
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t( Standard triplet
1.30-1.40 3H -CH for terminal
) methyl.[1]

C NMR Spectroscopy (100 MHz, )

The carbon spectrum confirms the number of unique environments. The sulfone-bearing
carbon (C8) and the methylene carbon are of particular interest.[1]

o Carbonyl-like region: None (absence confirms no C=0).[1]
o Aromatic Region (120-155 ppm):
o C2:~151 ppm (Next to Nitrogen).[1][2]
o C8:~138-140 ppm (Ipso to sulfonyl; shift is sensitive to electronic environment).[1]
o C4:~137 ppm.[1]
 Aliphatic Region:
o -SO
-CH
-:~48-52 ppm.[1][2] (Deshielded).
o -CH
~7-9 ppm.[1][3]

Experimental Workflow & Validation

To ensure scientific integrity, the synthesis and characterization must follow a logical flow. The
sulfone is typically generated via the oxidation of the corresponding sulfide.

Synthesis & Characterization Logic
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Oxidation Target: __(;gr_lf_igr_n_ IR Check:
/ (mCPBA or H202) 8-(Ethylsulfonyl)quinoline Appear: 1310/1150 cm-1
Start: Ethylation Intermediate: :
(Et, Base) ' > ' 8-(Ethylthio)quinoline |---YLOMLOr_ e p—
CH2 shift 3.0 -> 3.6 ppm

Click to download full resolution via product page

Caption: Synthetic workflow and spectroscopic checkpoints for validating the sulfide-to-sulfone
oxidation.

Protocol for Sample Preparation (NMR)

e Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) for 4 hours to remove
trace water or synthesis solvents (e.g., DCM), which can obscure the ethyl region.

e Solvent: Use

(99.8% D) with 0.03% TMS as an internal standard.[1]

o Concentration: Prepare a solution of 10-15 mg/mL. Higher concentrations may cause
stacking effects in the quinoline ring, shifting aromatic protons upfield.

e Acquisition: Run at 298 K. For

C, a minimum of 512 scans is recommended to resolve the quaternary carbons (C8, C9,
C10).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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